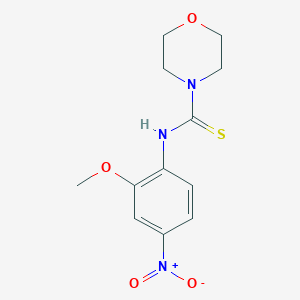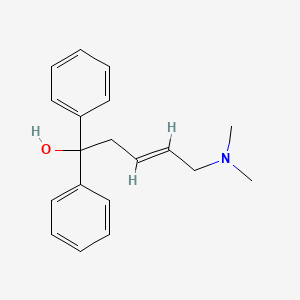![molecular formula C19H21N3OS B4857666 4-methyl-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-5-phenyl-2-thiophenecarboxamide CAS No. 1015845-97-2](/img/structure/B4857666.png)
4-methyl-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-5-phenyl-2-thiophenecarboxamide
Vue d'ensemble
Description
4-methyl-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-5-phenyl-2-thiophenecarboxamide, commonly known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTP is a potent neurotoxin that selectively destroys dopamine-producing neurons in the brain, making it a useful tool for studying Parkinson's disease and other neurodegenerative disorders.
Mécanisme D'action
MPTP is converted into a toxic metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ then selectively destroys dopamine-producing neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. This results in the characteristic symptoms of Parkinson's disease, such as tremors, rigidity, and bradykinesia.
Biochemical and Physiological Effects:
MPTP has been shown to have a number of biochemical and physiological effects in the brain. In addition to its selective destruction of dopamine-producing neurons, MPTP has been shown to increase oxidative stress and inflammation in the brain, leading to further damage to neurons. MPTP has also been shown to impair mitochondrial function, leading to decreased energy production in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MPTP in lab experiments is its ability to selectively destroy dopamine-producing neurons in the brain, making it a valuable tool for studying Parkinson's disease. However, MPTP also has a number of limitations. For example, MPTP is highly toxic and can cause severe neurological damage if not handled properly. Additionally, MPTP does not accurately mimic the complex pathophysiology of Parkinson's disease, making it difficult to fully understand the disease using MPTP alone.
Orientations Futures
Despite its limitations, MPTP remains a valuable tool for studying Parkinson's disease and other neurodegenerative disorders. Future research could focus on developing new methods for synthesizing MPTP, as well as exploring alternative models for studying Parkinson's disease. Additionally, research could focus on identifying new targets for treating Parkinson's disease and other neurodegenerative disorders, using MPTP as a starting point for drug development.
Applications De Recherche Scientifique
MPTP has been widely used in scientific research as a tool for studying Parkinson's disease and other neurodegenerative disorders. MPTP selectively destroys dopamine-producing neurons in the brain, leading to symptoms similar to those observed in Parkinson's disease patients. This makes MPTP a valuable tool for studying the underlying mechanisms of Parkinson's disease and developing new treatments for the disease.
Propriétés
IUPAC Name |
4-methyl-N-[3-(4-methylpyrazol-1-yl)propyl]-5-phenylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-14-12-21-22(13-14)10-6-9-20-19(23)17-11-15(2)18(24-17)16-7-4-3-5-8-16/h3-5,7-8,11-13H,6,9-10H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEGBODBRPOKRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)NCCCN2C=C(C=N2)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501135873 | |
| Record name | 4-Methyl-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-5-phenyl-2-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501135873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1015845-97-2 | |
| Record name | 4-Methyl-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-5-phenyl-2-thiophenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1015845-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-5-phenyl-2-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501135873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(2-chlorobenzylidene)-3-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4857590.png)

![N-(4-ethoxyphenyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarboxamide](/img/structure/B4857604.png)

![2-[(mesitylsulfonyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B4857622.png)
![3-({[3-(aminocarbonyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4857624.png)
![1-[2-(2-chloro-5-methylphenoxy)butanoyl]-4-ethylpiperazine](/img/structure/B4857628.png)


![butyl 4-({[2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate](/img/structure/B4857644.png)

![N-[4-(aminosulfonyl)phenyl]-2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4857654.png)
![4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(propylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4857663.png)